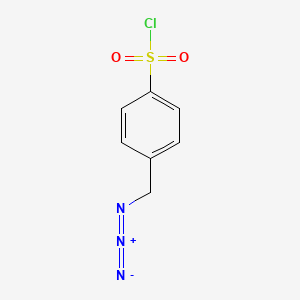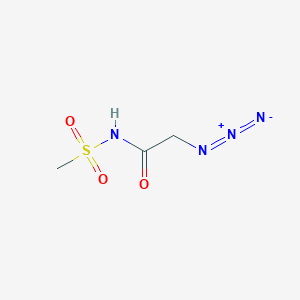
2-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)ethan-1-one
説明
2-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)ethan-1-one, also known as CHEP, is a synthetic compound with a wide range of applications in scientific research. This compound is used in various forms of research, from drug development to biochemistry and physiology. CHEP is a powerful tool for scientists to study the effects of certain compounds on biological systems.
科学的研究の応用
Electrooptic Film Fabrication
Facchetti et al. (2006) explored the influence of pyrrole-pyridine-based dibranched chromophore architecture on covalent self-assembly, thin-film microstructure, and nonlinear optical response in electrooptic film fabrication. Their study underlines the importance of chromophore molecular architecture and film growth method on film microstructure and optical/electrooptic response. Facchetti, A., et al. (2006). Journal of the American Chemical Society.
Crystal and Molecular Structure Determination
Percino et al. (2006) conducted a study on 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, examining its crystal and molecular structure through X-ray diffraction. This research is relevant for understanding the structural aspects of similar compounds. Percino, M., et al. (2006). Journal of Chemical Crystallography.
Methoxychlor Derivatives Chemistry
Baarschers and Vukmanich (1986) investigated the chemistry of some methoxychlor derivatives. Their research provides insights into the preparation and properties of compounds structurally related to 2-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)ethan-1-one. Baarschers, W. H., & Vukmanich, J. (1986). Canadian Journal of Chemistry.
Synthesis of Novel Imidazolidinyl Derivatives
Ünaleroğlu et al. (2002) described the synthesis of novel imidazolidinyl derivatives, which might offer insights into the synthesis and characterization of compounds similar to 2-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)ethan-1-one. Ünaleroğlu, C., et al. (2002). Synthetic Communications.
Synthesis of Alkyl Pyrrole Carboxylates
Kesteleyn et al. (1999) reported on the synthesis of alkyl pyrrole carboxylates, providing a perspective on the synthesis methods that could be applicable to related compounds. Kesteleyn, B., et al. (1999). Tetrahedron.
Catalysis and Reaction Mechanisms
Colley et al. (2005) conducted detailed studies on the kinetics and mechanism of ethyl ethanoate synthesis over a Cu/Cr2O3 catalyst. Their findings could be relevant for understanding reaction mechanisms in the synthesis of similar compounds. Colley, S., et al. (2005). Journal of Catalysis.
特性
IUPAC Name |
2-chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO3/c1-2-13-7-5-10(4-6(7)11)8(12)3-9/h6-7,11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTMUZCSUAHONM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B1478053.png)










![4-[Fluoro(2-fluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1478071.png)
![Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride](/img/structure/B1478072.png)
